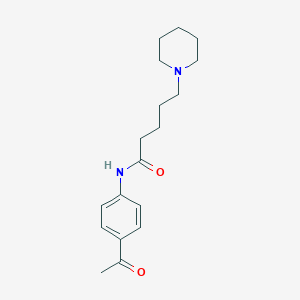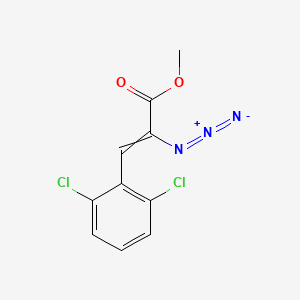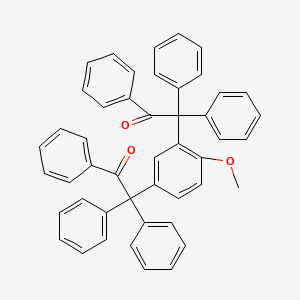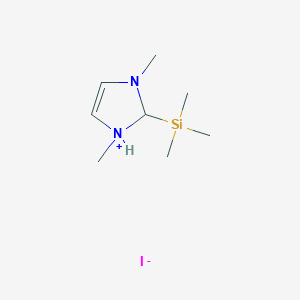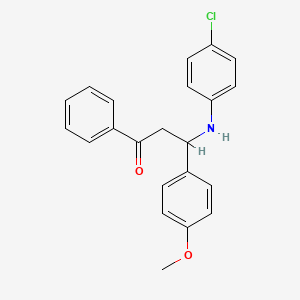![molecular formula C10H10N4O3 B14350934 1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione CAS No. 91097-24-4](/img/structure/B14350934.png)
1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring fused with a pyrimidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds
科学研究应用
1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which 1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid
- (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
Uniqueness
1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91097-24-4 |
|---|---|
分子式 |
C10H10N4O3 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
1-[2-(4-amino-2-oxopyrimidin-1-yl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C10H10N4O3/c11-7-3-4-13(10(17)12-7)5-6-14-8(15)1-2-9(14)16/h1-4H,5-6H2,(H2,11,12,17) |
InChI 键 |
XSMWYSJWEGLTFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCN2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
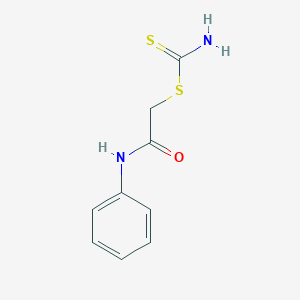
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
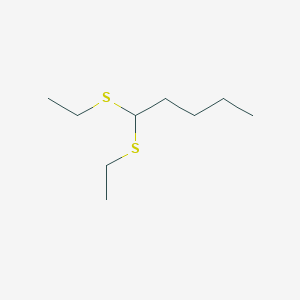
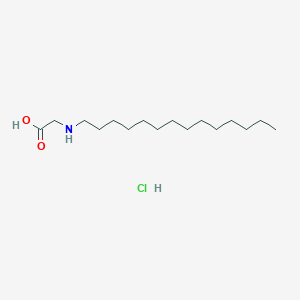
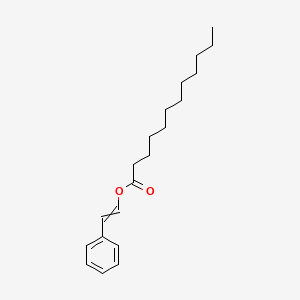
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
